molecular formula C7H7BrN2 B13091442 4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine

4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B13091442
M. Wt: 199.05 g/mol
InChI Key: WWWGONZBRHZTNN-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that features a bromine atom attached to a pyrrolo[3,2-C]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine typically involves the bromination of 2,3-dihydro-1H-pyrrolo[3,2-C]pyridine. One common method includes the reaction of 2,3-dihydro-1H-pyrrolo[3,2-C]pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane at room temperature. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of the desired brominated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[3,2-C]pyridine derivative .

Scientific Research Applications

4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.

    2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine: A related compound with variations in the ring structure and substitution pattern.

Uniqueness

4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological properties compared to its analogs. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and in the study of biological systems .

Properties

Molecular Formula

C7H7BrN2

Molecular Weight

199.05 g/mol

IUPAC Name

4-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C7H7BrN2/c8-7-5-1-3-9-6(5)2-4-10-7/h2,4,9H,1,3H2

InChI Key

WWWGONZBRHZTNN-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NC=C2)Br

Origin of Product

United States

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